2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and a pyridinylmethyl-thiophene moiety
Mechanism of Action
Mode of Action
It’s possible that it interacts with its targets through covalent or non-covalent interactions . The compound may also undergo various transformations in different environments to achieve controlled action .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Compounds with similar structures have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
The environment can significantly influence the action, efficacy, and stability of “2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide”. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridinylmethyl Intermediate: This involves the reaction of 5-(thiophen-3-yl)pyridine with a suitable alkylating agent to form the pyridinylmethyl intermediate.
Coupling with Benzamide: The pyridinylmethyl intermediate is then coupled with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzamide ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Lewis acids like aluminum chloride can facilitate electrophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Material Science: Utilized in the development of organic semiconductors and conductive polymers.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide: Similar structure but with a different thiophene substitution.
2-methoxy-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide: Contains a furan ring instead of thiophene.
Uniqueness
2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is unique due to the specific positioning of the thiophene and pyridine rings, which may confer distinct electronic properties and biological activities compared to its analogs.
Properties
IUPAC Name |
2-methoxy-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-22-17-5-3-2-4-16(17)18(21)20-10-13-8-15(11-19-9-13)14-6-7-23-12-14/h2-9,11-12H,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHMJYMJDIKPPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.